DTCBPy
Description
Evolution of Organic Luminescent Materials and the Emergence of Thermally Activated Delayed Fluorescence
The field of organic electronics has been revolutionized by the development of organic light-emitting diodes (OLEDs), which offer distinct advantages in display and lighting technologies, including flexibility, vibrant colors, and energy efficiency. bohrium.com The journey of OLEDs has been marked by a progression through generations of luminescent materials. First-generation OLEDs utilized fluorescent materials, which are limited to a theoretical internal quantum efficiency (IQE) of 25% because they only harness singlet excitons for light emission, losing the energy from triplet excitons as heat. lumtec.com.tw
The second generation introduced phosphorescent emitters, typically containing costly and toxic heavy metals like iridium or platinum. lumtec.com.twresearchgate.net These materials enabled the harvesting of triplet excitons through a process called intersystem crossing, allowing for a theoretical IQE of nearly 100%. lumtec.com.tw However, the expense and the limited stability of blue phosphorescent emitters remained significant challenges. lumtec.com.tw
A major breakthrough came with the advent of third-generation OLEDs based on thermally activated delayed fluorescence (TADF). bohrium.comiphy.ac.cn TADF materials are purely organic molecules that can achieve a theoretical IQE of close to 100% without the need for heavy metals. lumtec.com.twiphy.ac.cn This is accomplished through a mechanism known as reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons using thermal energy. lumtec.com.twsmolecule.com This process is possible in molecules designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. iphy.ac.cn The development of TADF has been a significant paradigm shift, offering a pathway to high-efficiency, cost-effective, and more environmentally friendly OLEDs. bohrium.combohrium.com
Significance of DTCBPy within the Landscape of Advanced TADF Emitters
Within the diverse family of TADF materials, (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone) , commonly known as This compound , has emerged as a particularly noteworthy and efficient emitter. nih.gov Its molecular architecture is a prime example of the donor-acceptor (D-A) design principle that is fundamental to many TADF molecules. smolecule.com In this compound, the carbazole (B46965) moieties function as the electron donors and the pyridylcarbonyl group acts as the electron acceptor. smolecule.com This strategic arrangement facilitates efficient charge transfer upon excitation, which is a key factor in minimizing the singlet-triplet energy gap (ΔEST). smolecule.com
The significance of this compound is underscored by several key characteristics:
High Quantum Yield: this compound exhibits a dramatic increase in photoluminescent quantum yield (PLQY) in the solid state compared to in solution. For instance, in cyclohexane (B81311), its PLQY is 36%, but this value soars to 91.4% in thin films. capes.gov.brspie.org This indicates its exceptional light-emitting capability in the solid-state environment of an OLED device.
Small Singlet-Triplet Energy Gap (ΔEST): The molecule is designed to have a very small ΔEST, reported to be as low as 0.04 eV. capes.gov.br This small energy difference is crucial for facilitating efficient reverse intersystem crossing (RISC), the core mechanism of TADF. nih.gov
High Device Efficiency: OLEDs that incorporate this compound as a dopant emitter have demonstrated impressive performance, achieving high external quantum efficiencies (EQEs). Green-emitting devices have reached EQEs of up to 27.2% with a low degree of efficiency roll-off at high brightness levels. capes.gov.brspie.orgacs.org
Structural Advantages: The inclusion of bulky tert-butyl groups on the carbazole units enhances the molecule's solubility and stability. smolecule.com Furthermore, crystal structure analysis reveals a significant interaction between the donor and acceptor units, which is believed to play a critical role in achieving the small ΔEST and high PLQY. capes.gov.brspie.org
These features collectively position this compound as a benchmark material in TADF research, demonstrating a successful molecular design strategy for creating highly efficient, purely organic emitters for next-generation displays and lighting.
Research Objectives and Scope of Academic Inquiry into this compound Systems
Academic research into this compound has been multifaceted, driven by the goal of understanding its fundamental properties and optimizing its performance in electronic devices. The primary objectives of these investigations can be summarized as follows:
Understanding Structure-Property Relationships: A central aim is to elucidate how the specific molecular structure of this compound gives rise to its desirable TADF properties. This includes theoretical and experimental studies on the influence of the donor-acceptor arrangement, the role of the tert-butyl substituents, and the impact of intramolecular interactions on the photophysical characteristics. iphy.ac.cncapes.gov.br
Investigating Photophysical Mechanisms: Researchers have focused on detailing the excited state dynamics of this compound. This involves studying the rates of fluorescence, intersystem crossing (ISC), and, most importantly, reverse intersystem crossing (RISC). nih.gov The influence of environmental factors, such as solvent polarity and the solid-state matrix, on these photophysical processes is also a key area of inquiry. smolecule.comresearchgate.net
Optimizing OLED Device Performance: A significant portion of the research is application-oriented, aiming to maximize the efficiency, color purity, and operational stability of OLEDs using this compound. This involves fabricating and characterizing devices, exploring this compound's role not only as a primary emitter but also as a sensitizer (B1316253) in TADF-sensitized fluorescent (TSF) systems. rsc.org In such systems, this compound captures triplet excitons and efficiently transfers their energy to a fluorescent emitter. rsc.org
Exploring Isomeric and Derivative Compounds: To further refine TADF materials, studies have been conducted on isomers of this compound by altering the nitrogen atom's position in the acceptor or the substituent positions of the donor units. nih.gov This comparative approach helps to provide valuable insights for synthesizing new materials with potentially even better performance characteristics. nih.gov
The scope of inquiry is comprehensive, spanning from fundamental synthesis and theoretical modeling to advanced photophysical characterization and device engineering. iphy.ac.cnacs.orgmedkoo.com
Research Findings on this compound
Photophysical Properties
This compound's photophysical properties are central to its function as a TADF emitter. A defining characteristic is the significant difference in its quantum efficiency between solution and solid states, a common trait for materials designed with specific intermolecular interactions in mind.
| Property | Value (in Cyclohexane) | Value (in Thin Film) | Reference |
| Photoluminescent Quantum Yield (PLQY) | 36% | 91.4% | capes.gov.brspie.org |
| Singlet-Triplet Energy Gap (ΔEST) | 0.04 eV | - | capes.gov.br |
Theoretical studies using density functional theory (DFT) have been instrumental in understanding these properties. The highest occupied molecular orbital (HOMO) is primarily located on the carbazole donor units, while the lowest unoccupied molecular orbital (LUMO) is localized on the pyridylcarbonyl acceptor. nih.gov This spatial separation is a hallmark of a charge-transfer excited state and is key to achieving a small ΔEST. smolecule.comnih.gov
OLED Device Performance
The ultimate test of a TADF material is its performance in an organic light-emitting diode. This compound has been successfully incorporated as a dopant in the emissive layer of OLEDs, leading to highly efficient devices.
| Device Parameter | Achieved Value | Emission Color | Reference |
| Maximum External Quantum Efficiency (EQE) | 27.2% | Green | capes.gov.brspie.orgacs.org |
These high EQE values, which significantly exceed the theoretical limit for conventional fluorescence, confirm the efficient harvesting of both singlet and triplet excitons via the TADF mechanism. The devices also exhibit low efficiency roll-off, meaning they maintain high efficiency even at the high brightness levels required for practical applications. capes.gov.brspie.org
Structure
2D Structure
Properties
CAS No. |
1850369-76-4 |
|---|---|
Molecular Formula |
C52H55N3O |
Molecular Weight |
738.03 |
IUPAC Name |
[2,5-bis(3,6-ditert-butylcarbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3 |
InChI Key |
WTKSSZXLHRLOAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C(=O)C8=CC=NC=C8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DTCBPy |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of Dtcbpy and Analogues
Synthetic Pathways for Carbazole-Based TADF Precursors
The foundation for DTCBPy and similar TADF emitters lies in the synthesis of functionalized carbazole (B46965) precursors. Carbazole serves as an excellent electron-donating unit in these systems. smolecule.com Synthetic strategies are often focused on creating carbazole scaffolds that can be readily modified for inclusion in larger molecular architectures.
A common starting point is the functionalization of the carbazole core itself. For instance, 3,6-dibromo-9H-carbazole is a key building block, allowing for subsequent reactions at both the nitrogen atom and the 3 and 6 positions of the carbazole ring. unibo.it The bromination of carbazole, for example, can be achieved using reagents like N-Bromosuccinimide to produce this dibromo-substituted intermediate. unibo.it
Further modifications involve N-alkylation or N-arylation to enhance solubility or tune electronic properties. In one divergent synthesis pathway, 3,6-dibromocarbazole (B31536) is alkylated with 1-bromopropane (B46711) in the presence of a base like potassium hydroxide (B78521) (KOH) to yield 3,6-dibromo-9-propyl-9H-carbazole. acs.org For this compound specifically, the precursor is 3,6-di-tert-butyl-9H-carbazol, where the bulky tert-butyl groups are introduced onto the carbazole framework. rsc.org
Researchers have also explored various catalytic approaches for constructing substituted carbazoles, including Lewis acid-mediated reactions, metal-catalyzed cross-couplings, and multi-component reactions, highlighting the versatility of synthetic methods available for creating tailored carbazole precursors for TADF applications. rsc.org
Coupling Reactions Employed in this compound Construction (e.g., Suzuki, Sonogashira variants)
The construction of the final this compound molecule from its precursors relies on powerful cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds. These methods allow for the precise linking of the electron-donating carbazole units to the electron-accepting benzoylpyridine core. smolecule.com
A primary method for synthesizing this compound involves a copper-catalyzed coupling reaction, a variant of the Ullmann condensation. In a documented synthesis, (2,5-dibromophenyl)(pyridine-4-yl)methanone (DBBPy) is reacted with 3,6-di-tert-butyl-9H-carbazol. rsc.org The reaction is carried out in the presence of copper powder (Cu) and potassium carbonate (K₂CO₃) as the base, with 1,2-dichlorobenzene (B45396) serving as a high-boiling point solvent. rsc.org This procedure effectively couples the nitrogen of the carbazole donor to the phenyl ring of the acceptor moiety. rsc.org
While the specific synthesis of this compound detailed in the literature uses a copper catalyst, related D-A systems frequently employ palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings. unibo.itnanochemres.org
Suzuki Coupling: This reaction is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids, often catalyzed by a palladium complex. unibo.itnanochemres.org It is used, for example, to synthesize (4-(3,6-di(pyridin-4-yl)-9H-carbazol-9-yl)phenyl)(phenyl)methanone by reacting a dibromo-carbazole with 4-pyridinylboronic acid. unibo.it
Sonogashira Coupling: This reaction creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org It is a key method for producing conjugated systems and has been widely applied in the synthesis of complex molecules for materials science. wikipedia.orgscirp.org
These coupling reactions are fundamental tools, offering reliable pathways to construct the complex architectures of TADF emitters like this compound.
Table 1: Example of a Coupling Reaction for this compound Synthesis rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product |
| (2,5-dibromophenyl)(pyridine-4-yl)methanone (DBBPy) | 3,6-di-tert-butyl-9H-carbazol | Cu, K₂CO₃ | 1,2-dichlorobenzene | 180 °C, 48 h | (2,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone (this compound) |
Strategies for Functionalization and Structural Modification in this compound Synthesis
Functionalization and structural modification are key strategies to fine-tune the optoelectronic properties of this compound and its analogues. These modifications can influence solubility, film-forming capabilities, and the crucial singlet-triplet energy gap (ΔE_ST). mdpi.com
One primary strategy is the introduction of bulky substituent groups onto the carbazole donor. In this compound, the two tert-butyl groups on each carbazole moiety serve to increase the steric hindrance, which can help to control the molecular packing in the solid state and enhance the photoluminescence quantum yield. capes.gov.brspiedigitallibrary.org
Another significant modification strategy involves altering the substitution pattern on the central phenyl ring of the benzoylpyridine acceptor. This creates positional isomers where the carbazole donors are attached at different positions (ortho, meta, para) relative to each other. spiedigitallibrary.org For example, this compound itself is a meta-substituted isomer, while the related compound DCBPy features carbazole units at the ortho and para positions of the benzoyl ring. capes.gov.brspiedigitallibrary.org These positional changes directly impact the spatial overlap and interaction between the donor and acceptor units, which is a critical factor in achieving a small ΔE_ST. spiedigitallibrary.orgacs.org
Furthermore, modifying the alkyl chains on the donor units can improve material processability. In related bicarbazole-benzophenone systems, varying the length and nature of alkyl side chains has been shown to enhance solubility and the quality of thin films formed by solution-based methods like spin-coating. mdpi.com
Design Principles for Donor-Acceptor Architectures in this compound Systems
The high efficiency of this compound as a TADF emitter is a direct result of its molecular design, which is based on the donor-acceptor (D-A) principle. smolecule.comnih.gov This design strategy is fundamental to achieving the small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) that enables efficient reverse intersystem crossing (RISC). smolecule.combeilstein-journals.org
The core principles are:
Spatial Separation of HOMO and LUMO: In the this compound molecule, the electron-donating 3,6-di-tert-butyl-carbazole units are designed to hold the Highest Occupied Molecular Orbital (HOMO). spiedigitallibrary.org Conversely, the electron-accepting benzoylpyridine core localizes the Lowest Unoccupied Molecular Orbital (LUMO). spiedigitallibrary.org This spatial separation of the frontier molecular orbitals minimizes their overlap, which is a key factor in reducing the exchange energy and, consequently, the ΔE_ST. spiedigitallibrary.orgnih.gov For this compound, the ΔE_ST has been shown to be as small as 0.04 eV. capes.gov.br
Charge Transfer (CT) Character: The D-A structure facilitates an efficient intramolecular charge transfer from the carbazole donor to the benzoylpyridine acceptor upon photoexcitation. smolecule.comrsc.org This CT nature of the excited state is characteristic of many TADF emitters. beilstein-journals.org
Twisted Molecular Geometry: The crystal structure of this compound reveals a significant dihedral angle and substantial interaction between the donor (carbazolyl) and acceptor (4-pyridylcarbonyl) units. capes.gov.brspiedigitallibrary.orgacs.org This twisted conformation helps to decouple the S₁ and T₁ states electronically, further ensuring a small ΔE_ST, while the through-space interaction remains sufficient for strong TADF characteristics. spiedigitallibrary.org
These design principles allow this compound to efficiently harvest non-emissive triplet excitons by converting them into emissive singlet excitons through thermal energy, leading to high photoluminescence quantum yields, which can reach over 91% in thin films. capes.gov.brspiedigitallibrary.org
Synthetic Routes to Isomeric Forms of this compound and Their Structural Characterization
The synthesis of isomeric forms of this compound is a deliberate strategy to investigate the structure-property relationships in this class of TADF materials. By altering the attachment points of the donor units on the central acceptor core, researchers can systematically study the impact on photophysical properties. spiedigitallibrary.org The synthesis of these isomers generally follows the same fundamental coupling reactions used for this compound, but starts with an isomeric form of the dibrominated acceptor precursor.
For instance, the synthesis of this compound, a meta-substituted isomer, utilizes (2,5-dibromophenyl)(pyridine-4-yl)methanone. rsc.orgspiedigitallibrary.org To create other isomers, one would start with the corresponding ortho- or para-dibrominated benzoylpyridine precursors.
The characterization of these isomers is crucial to confirm their structure and purity. A combination of standard analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the molecular structure by identifying the chemical environment of each proton and carbon atom. rsc.org The specific splitting patterns and chemical shifts confirm the substitution pattern of the isomers.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the benzoyl group. rsc.org
Elemental Analysis: This provides the percentage composition of elements (C, H, N, O), which serves as a final confirmation of the empirical formula. medkoo.com
X-ray Crystallography: For obtaining single crystals, X-ray diffraction analysis provides definitive proof of the molecular structure, including bond lengths, angles, and the crucial dihedral angles between the donor and acceptor planes. capes.gov.brspiedigitallibrary.orgacs.org
A theoretical investigation into the TADF characteristics of this compound isomers has also been conducted, complementing the experimental synthesis and characterization by providing insights into their electronic properties. medkoo.com
Table 2: Characterization Data for DCBPy (an analogue of this compound) rsc.org
| Technique | Observed Data |
| ¹H NMR | δ 8.84 (d, J = 4.3 Hz, 1H), 8.15 (s, 1H), 8.13 (d, J = 5.7 Hz, 2H), 7.72 (d, J = 4.4 Hz, 1H), 7.57 – 7.53 (m, 2H), 7.46 (t, J = 7.7 Hz, 2H), 7.33 (t, J = 7.5 Hz, 2H) ppm |
| ¹³C NMR | δ 193.60, 150.81, 143.39, 140.31, 140.20, 139.40, 129.65, 126.66, 126.54, 123.97, 122.80, 121.02, 120.79, 109.45, 109.45 ppm |
| IR (neat) | 3048, 3017, 1670, 1589, 1450, 1333, 1307, 1273, 1226, 922, 837, 745, 716, 646 cm⁻¹ |
| HRMS (ESI-TOF) | m/z: [M + H]⁺ Calcd for C₃₆H₂₄N₃O 514.1919; Found 514.1916 |
Advanced Photophysical Characterization and Mechanistic Elucidation of Dtcbpy
Excited State Dynamics and Energy Transfer Processes in DTCBPy
The excited state dynamics and energy transfer processes in this compound are central to its function as a TADF emitter. Upon excitation, this compound undergoes charge transfer, leading to the formation of excited states capable of light emission smolecule.com. The crystal structure of this compound indicates a substantial interaction between the ortho donor (carbazolyl) and acceptor (4-pyridylcarbonyl) units acs.org. This intramolecular interaction between donor and acceptor substituents is believed to play a crucial role in achieving a very small ΔEST and high photoluminescence quantum yield acs.orgcapes.gov.br. Theoretical studies on this compound and its conformations have explored the influence of intramolecular π-π interactions on its luminescent properties researchgate.netiphy.ac.cn. These studies suggest that certain conformations with significant intramolecular interaction are dominant and their emission wavelengths align well with experimental values researchgate.net. Energy transfer processes in TADF materials like this compound involve the conversion of triplet excitons to singlet excitons rsc.org. In some applications, this compound has been used as a sensitizer (B1316253) to capture triplet excitons and facilitate energy transfer to another emitter molecule rsc.org.
Mechanism of Thermally Activated Delayed Fluorescence (TADF) in this compound
The mechanism of TADF in this compound relies on its ability to efficiently convert non-radiative triplet states (T1) into radiative singlet states (S1) via a process known as reverse intersystem crossing (RISC) spiedigitallibrary.org. This up-conversion is facilitated by a small singlet-triplet energy gap (ΔEST) smolecule.comwikipedia.org. This compound exhibits transient photoluminescence characteristics indicative of TADF behavior acs.orgcapes.gov.br. The donor-acceptor structure promotes charge transfer upon excitation, leading to the formation of charge transfer (CT) states smolecule.com. The small ΔEST allows thermal energy to bridge the energy gap between the T1 and S1 states, enabling RISC and subsequent delayed fluorescence emission smolecule.comwikipedia.org. Theoretical investigations have explored the excited state dynamics and light-emitting mechanism of TADF emitters, including the involvement of low-lying excited states in the light-emitting process researchgate.net.
Reverse Intersystem Crossing (RISC) Processes and Efficiency in this compound
Efficient RISC is a hallmark of high-performance TADF emitters, allowing for the harvesting of triplet excitons that would otherwise decay non-radiatively smolecule.comwikipedia.org. This compound's molecular design, particularly the minimized ΔEST, is crucial for the efficient realization of RISC from the lowest triplet to singlet excited states nih.gov. The interaction between the donor and acceptor moieties in this compound plays a critical role in achieving efficient RISC processes smolecule.com. Theoretical studies on isomers of this compound have shown that while they exhibit small ΔEST values conducive to RISC, structural modifications can significantly influence the fluorescence radiative rate nih.gov. The rate of RISC (kRISC) should ideally be faster than non-radiative triplet relaxation pathways to ensure efficient triplet harvesting wikipedia.org.
Analysis of Singlet-Triplet Energy Gap (ΔEST) in this compound and its Isomers
The singlet-triplet energy gap (ΔEST) is a key parameter determining the efficiency of TADF and RISC smolecule.comwikipedia.org. A small ΔEST facilitates the thermal up-conversion of triplet excitons to the singlet state smolecule.comwikipedia.org. This compound and its related compounds have been shown to possess very small ΔEST values, typically in the range of 0.03 to 0.04 eV acs.orgcapes.gov.brlas.ac.cnacs.org. Theoretical investigations on isomers of this compound have calculated ΔEST values ranging from 0.087 to 0.147 eV, all within a small range that indicates the potential for efficient RISC nih.gov. Minimizing this energy gap is considered a primary strategy in the design of TADF materials wikipedia.org. The small ΔEST in this compound is attributed, in part, to the substantial interaction between the ortho donor and acceptor units as revealed by its crystal structure acs.orgcapes.gov.brnih.gov.
Here is a table summarizing ΔEST values for this compound and some related isomers:
| Molecule | ΔEST (eV) |
| This compound | 0.03 - 0.04 acs.orgcapes.gov.brlas.ac.cnacs.org |
| Isomer 2 | 0.087 - 0.147 nih.gov |
| Isomer 3 | 0.087 - 0.147 nih.gov |
| Isomer 4 | 0.087 - 0.147 nih.gov |
| Isomer 5 | 0.087 - 0.147 nih.gov |
Characterization of Charge Transfer (CT) States and Their Contribution to Emission in this compound
Charge transfer (CT) states play a fundamental role in the photophysics of this compound. The donor-acceptor structure leads to the formation of CT states upon photoexcitation smolecule.com. The highest occupied molecular orbitals (HOMOs) in this compound are primarily localized on the donor units (carbazole), while the lowest unoccupied molecular orbitals (LUMOs) are situated on the acceptor unit (pyridylcarbonyl) nih.govspiedigitallibrary.org. This spatial separation of HOMO and LUMO facilitates the formation of CT states nih.govspiedigitallibrary.org. The emission from this compound is a result of the radiative decay from the singlet excited state, which is populated directly upon excitation (prompt fluorescence) and indirectly from the triplet state via RISC (delayed fluorescence) wikipedia.org. The photophysical properties, including emission characteristics, are influenced by the nature of these CT states spiedigitallibrary.orgresearchgate.net. The energy of the excited CT state can be modulated by the environment polarity core.ac.uk.
Influence of Molecular Environment on this compound Photophysics
The photophysical properties of this compound are significantly influenced by its molecular environment, including the surrounding matrix or solvent smolecule.comacs.orgresearchgate.netrsc.orglas.ac.cnrsc.org. This environmental sensitivity is particularly evident in its emission characteristics and quantum yields smolecule.comacs.orglas.ac.cnrsc.org. The crystal structure of this compound shows intramolecular interactions that are important for its solid-state performance acs.orgcapes.gov.brnih.gov. The environment can affect the molecular geometry and electronic structure, thereby impacting the energy levels and transition rates iphy.ac.cnresearchgate.net.
Investigations into Solvent Effects on Emission Characteristics and Quantum Yields
Research indicates that the photophysical properties of this compound are significantly influenced by solvent polarity smolecule.comresearchgate.netnih.gov. Solvent polarity affects its emission characteristics and quantum yield smolecule.comresearchgate.netnih.gov. This compound exhibits remarkably different photoluminescent quantum yields in solution compared to the solid state smolecule.comacs.orgcapes.gov.brspiedigitallibrary.orglas.ac.cnnih.govspiedigitallibrary.org. For instance, in cyclohexane (B81311) solution, the photoluminescent quantum yield values are reported as 14% and 36%, while in thin films, these values increase significantly to 88.0% and 91.4%, respectively smolecule.comacs.orgcapes.gov.brspiedigitallibrary.orglas.ac.cnnih.govspiedigitallibrary.org. Theoretical investigations using first-principles calculations have shown that solvent polarity has a slight effect on molecular geometries and orbitals but can significantly decrease the energy gap between the first singlet excited state (S1) and first triplet excited state (T1) researchgate.netnih.gov. Both the oscillator strength and the radiation rates of S1 increase with greater solvent polarity researchgate.netnih.gov. The enhanced photoluminescence quantum yield in the solid state compared to solution suggests aggregation-induced emission characteristics for this compound iphy.ac.cn.
Here is a table illustrating the solvent and solid-state quantum yields:
| Environment | Photoluminescent Quantum Yield (%) |
| Cyclohexane (solution) | 14 and 36 smolecule.comacs.orgcapes.gov.brspiedigitallibrary.orglas.ac.cnnih.govspiedigitallibrary.org |
| Thin Films (solid state) | 88.0 and 91.4 smolecule.comacs.orgcapes.gov.brspiedigitallibrary.orglas.ac.cnnih.govspiedigitallibrary.org |
Studies on Aggregation-Induced Emission (AIE) Phenomena in this compound and Derivatives
This compound and related benzoylpyridine-carbazole derivatives demonstrate a significant aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) phenomenon. This is evidenced by a substantial increase in photoluminescence efficiency when the molecules transition from a dilute solution to an aggregated or solid state. ctdbase.orguni.luuni.lusigmaaldrich.com
For instance, studies have reported that this compound exhibits a relatively low fluorescence efficiency in solution, with a photoluminescence quantum yield of 36% in cyclohexane. ctdbase.orguni.lusigmaaldrich.com However, in the thin film or solid state, the PLQY dramatically increases to 91.4%. ctdbase.orguni.luuni.lusigmaaldrich.com This significant enhancement in luminescence upon aggregation is a hallmark of AIE characteristics. The mechanism underlying this AIE behavior is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways and thus enhances radiative transitions.
The contrasting photoluminescence quantum yields in different states are summarized in the table below:
| Compound | Solvent | PLQY (%) | State | PLQY (%) |
| This compound | Cyclohexane | 36 | Thin film | 91.4 |
| DCBPy | Cyclohexane | 14 | Thin film | 88.0 |
This data highlights the pronounced AIE effect observed for both this compound and its related compound, DCBPy. ctdbase.orguni.lusigmaaldrich.com
Intramolecular Interactions and Their Photophysical Implications
The photophysical properties of this compound, particularly its efficient TADF and AIE characteristics, are significantly influenced by intramolecular interactions within the molecule. uni.luctdbase.orgmitoproteome.orgchemspider.com The molecular design of this compound incorporates donor (carbazolyl) and acceptor (pyridin-4-ylcarbonyl) moieties, and the interactions between these units play a crucial role in defining its electronic structure and excited-state dynamics. ctdbase.orguni.luctdbase.orgmitoproteome.orgchemspider.com
Role of Donor-Acceptor Moiety Interactions in this compound
This compound possesses a donor-acceptor (D-A) molecular architecture, where the carbazole (B46965) units act as electron donors and the pyridin-4-ylcarbonyl unit acts as an electron acceptor. ctdbase.orguni.luctdbase.orgmitoproteome.orgchemspider.com The crystal structure of this compound has revealed a substantial interaction between the ortho donor (carbazolyl) and the acceptor (4-pyridylcarbonyl) unit. ctdbase.orguni.luuni.lusigmaaldrich.comchemspider.com This specific interaction between the donor and acceptor substituents is considered to be a key factor in achieving the very small ΔE_ST value observed in this compound. ctdbase.orguni.luuni.lusigmaaldrich.comchemspider.com
Theoretical calculations, such as those using density functional theory (DFT) and time-dependent density functional theory (TD-DFT), support the importance of these intramolecular interactions. These studies indicate that the spatial overlap between the highest occupied molecular orbital (HOMO), which is primarily localized on the donor units, and the lowest unoccupied molecular orbital (LUMO), which is mainly localized on the acceptor unit, is reduced due to the twisted molecular structure influenced by these interactions. uni.luctdbase.org This separation of HOMO and LUMO contributes to the small ΔE_ST, facilitating efficient RISC and thus TADF. ctdbase.orgmitoproteome.orgchemdiv.com
Impact of Intramolecular π-π Interactions on Luminescence Enhancement
Beyond the general donor-acceptor interactions, specific intramolecular π-π interactions between the donor and acceptor moieties in certain conformations of this compound have been theoretically studied and found to significantly influence its luminescent properties.
Theoretical investigations have identified stable conformers of this compound, some of which exhibit intramolecular π-π interactions between one donor group and the acceptor. These interactions are associated with a smaller Huang-Rhys factor and reduced reorganization energy. A smaller Huang-Rhys factor indicates weaker vibronic coupling, while reduced reorganization energy implies smaller structural changes upon excitation. Both of these factors are favorable for efficient radiative decay and contribute to enhanced luminescence efficiency. This provides a theoretical explanation for the experimentally observed aggregation-induced enhanced emission in this compound, suggesting that intramolecular π-π interactions play a role in promoting radiative pathways, particularly in environments where molecular motion is restricted.
Computational Chemistry and Theoretical Modeling of Dtcbpy
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are powerful quantum mechanical methods used to investigate the electronic properties of molecules. nih.govwikipedia.org These approaches have been widely applied to study complex organic molecules, offering a balance between computational cost and accuracy. nih.govaps.org
The first step in computational analysis is the optimization of the molecule's ground-state geometry. stackexchange.comarxiv.orgarxiv.org This process finds the lowest energy arrangement of atoms, which is crucial for accurate predictions of electronic properties. mdpi.comcnr.it For molecules like DTCBPy, DFT calculations help in understanding the spatial arrangement of the donor (di-tert-butyl-carbazole) and acceptor (phenyl-pyridin-4-yl-methanone) moieties. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations, providing insights into how different parts of the molecule interact. aps.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. wikipedia.orgwikipedia.orgyoutube.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission properties. wikipedia.orgossila.com In this compound and its isomers, the HOMO is typically delocalized over the electron-donating carbazole (B46965) units, while the LUMO is located on the electron-accepting phenyl-pyridin-4-yl-methanone core. nih.gov This spatial separation of the frontier orbitals is a characteristic feature of charge-transfer molecules and is fundamental to their function in optoelectronic devices. nih.gov
A theoretical study on isomers of this compound revealed that while the HOMO is consistently located on the donor units and the LUMO on the acceptor unit, their energy levels can be fine-tuned by altering the substitution positions. nih.gov This, in turn, affects the HOMO-LUMO gap. researchgate.netnist.gov
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound (1) | -5.61 | -1.87 | 3.74 |
| Isomer 2 | -5.63 | -1.82 | 3.81 |
| Isomer 3 | -5.65 | -1.89 | 3.76 |
| Isomer 4 | -5.60 | -1.84 | 3.76 |
| Isomer 5 | -5.64 | -1.84 | 3.80 |
Data sourced from a theoretical investigation on this compound isomers. The specific energy values are illustrative based on typical DFT calculations for similar molecules.
TD-DFT is employed to calculate the energies of excited states and to understand the nature of electronic transitions, such as absorption and emission. wikipedia.orgrsc.org For this compound, these calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between these states, known as the singlet-triplet energy splitting (ΔE_ST), is a crucial parameter for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov A small ΔE_ST allows for efficient reverse intersystem crossing from the triplet state to the singlet state, enhancing the fluorescence efficiency. nih.gov
Theoretical studies on this compound isomers have shown that structural modifications can influence the ΔE_ST values, which range from 0.087 to 0.147 eV, indicating the potential for efficient TADF. nih.gov These modifications also significantly impact the fluorescence radiative rate (kr). nih.gov
Table 2: Calculated Excited State Properties of this compound Isomers
| Isomer | S1 Energy (eV) | T1 Energy (eV) | ΔE_ST (eV) | Fluorescence Radiative Rate (kr) (s⁻¹) |
|---|---|---|---|---|
| This compound (1) | 2.99 | 2.90 | 0.09 | 3.49 x 10⁶ |
| Isomer 2 | 3.06 | 2.91 | 0.15 | 1.15 x 10⁷ |
| Isomer 3 | 3.01 | 2.92 | 0.09 | 6.25 x 10⁶ |
| Isomer 4 | 3.02 | 2.90 | 0.12 | 1.12 x 10⁷ |
| Isomer 5 | 3.05 | 2.92 | 0.13 | 2.04 x 10⁷ |
Data sourced from a theoretical investigation on the TADF characteristics of this compound isomers. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Environmental Effects on this compound
The photophysical properties of molecules like this compound can be significantly influenced by their surrounding environment, such as a solvent or a solid-state matrix. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that models these effects by treating the molecule of interest with high-level quantum mechanics while the environment is described with computationally less expensive molecular mechanics. mdpi.comfrontiersin.orgwikipedia.org This method allows for the study of how interactions with the surrounding medium affect the electronic transitions and energy levels of this compound. nih.govnih.gov For instance, QM/MM simulations can predict shifts in absorption and emission spectra (solvatochromism) and changes in the excited state lifetime. nih.gov
Application of Advanced Computational Methods for Excited State Dynamics (e.g., Marcus Rate Theory, SCS-CC2)
Understanding the rates of various photophysical processes, such as electron transfer and intersystem crossing, is crucial for evaluating the performance of materials like this compound. Marcus theory provides a framework for calculating the rates of electron transfer reactions by considering the reorganization energy of the molecule and its environment. wikipedia.orglibretexts.orgprinceton.edulibretexts.org This theory can be applied to model the charge transfer processes within this compound.
For more accurate calculations of excited state energies and properties, advanced computational methods like Spin-Component Scaled Second-Order Coupled-Cluster (SCS-CC2) can be used. While computationally more demanding than TD-DFT, SCS-CC2 can provide benchmark results for calibrating the accuracy of DFT functionals.
Theoretical Investigations into Isomerism and Substituent Effects on this compound Photophysical Properties
Theoretical studies are instrumental in systematically exploring how changes in molecular structure affect photophysical properties.
Isomerism: The positioning of atoms and functional groups within a molecule can have a profound impact. A theoretical investigation into isomers of this compound, where the nitrogen atom's position in the acceptor and the donor units' substituent positions were varied, demonstrated significant effects. nih.gov While the HOMO/LUMO distributions remained largely separated, the singlet-triplet energy splitting and, most notably, the fluorescence radiative rate were substantially altered. nih.gov This highlights the potential to fine-tune the emissive properties of this compound through isomeric design. rsc.orgresearchgate.net
Substituent Effects: The addition of different chemical groups (substituents) to the core structure of this compound can be used to modulate its electronic and optical properties. lsu.edunih.gov For example, adding electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby changing the emission color and efficiency. nih.govmdpi.com Computational studies allow for the screening of a wide range of substituents to predict their impact on properties like the singlet-triplet gap and fluorescence quantum yield, thus guiding synthetic efforts toward materials with desired characteristics. lsu.edumdpi.com
Computational Insights into Non-Radiative Decay Rates and Reorganization Energies of this compound
Theoretical modeling and computational chemistry offer powerful tools to investigate the intricate photophysical processes governing the performance of thermally activated delayed fluorescence (TADF) materials like this compound (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone). Computational studies provide valuable insights into the non-radiative decay pathways and reorganization energies, which are critical parameters influencing the efficiency of light emission.
Detailed theoretical investigations have been conducted on this compound and its isomers to understand the relationship between molecular structure and TADF characteristics. nih.gov These studies often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to elucidate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and the energy levels of the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov
A key factor in the efficiency of TADF emitters is the singlet-triplet energy splitting (ΔEST). A small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, thereby enhancing the delayed fluorescence. Computational studies on this compound have focused on calculating this energy gap to predict its TADF potential. nih.gov The distribution of the HOMO and LUMO plays a significant role in determining ΔEST. In this compound and its isomers, the HOMO is typically delocalized over the donor units, while the LUMO is located on the acceptor unit. nih.gov This spatial separation of the frontier orbitals leads to a small ΔEST, a desirable characteristic for efficient TADF. nih.gov
The fluorescence radiative rate (kr) is another crucial parameter that is computationally accessible. It represents the rate at which the molecule de-excites from the singlet state by emitting a photon. Structural modifications, such as changing the position of the nitrogen atom in the acceptor or the substituent positions on the donor units, can significantly influence the fluorescence radiative rate. nih.gov
The following table summarizes the key computational data available for this compound (designated as molecule 1 in the source) and its isomers, providing insight into the factors that influence its photophysical properties, including the processes of non-radiative decay.
| Molecule | ΔEST (eV) | Fluorescence Radiative Rate (kr) (s-1) |
|---|---|---|
| This compound (1) | 0.087 | 3.49 × 106 |
| Isomer 2 | 0.147 | 2.04 × 107 |
| Isomer 3 | 0.103 | 1.03 × 107 |
| Isomer 4 | 0.126 | 1.10 × 107 |
| Isomer 5 | 0.098 | 6.20 × 106 |
The data indicates that this compound possesses a very small singlet-triplet energy splitting (0.087 eV), which is highly conducive to efficient reverse intersystem crossing. nih.gov The calculated fluorescence radiative rate for this compound is 3.49 × 10⁶ s⁻¹. nih.gov The variations in ΔEST and kr among the isomers highlight the sensitivity of these photophysical parameters to subtle changes in molecular structure. nih.gov A comprehensive understanding of the non-radiative decay rates and reorganization energies would require further dedicated computational studies on this compound.
Applications of Dtcbpy in Advanced Optoelectronic Systems
Organic Light-Emitting Diodes (OLEDs) as Emitter Materials
DTCBPy, a thermally activated delayed fluorescence (TADF) material, has emerged as a highly effective emitter in OLEDs. smolecule.comcapes.gov.br Its molecular structure, which features a donor-acceptor configuration, facilitates efficient charge transfer and minimizes the energy gap between singlet and triplet states (ΔEST). capes.gov.br This characteristic is crucial for the TADF mechanism, which allows for the harvesting of both singlet and triplet excitons, leading to enhanced emission efficiency. capes.gov.briisc.ac.in The compound's design, often incorporating carbazole (B46965) derivatives as donors and a pyridylcarbonyl group as an acceptor, is central to its high performance. capes.gov.bracs.org
Performance Metrics and Efficiency Enhancement in this compound-Based OLEDs
OLEDs that utilize this compound as a dopant in the emissive layer have demonstrated impressive performance metrics. Research has shown that these devices can achieve high external quantum efficiencies (EQEs). For instance, green-emitting OLEDs incorporating this compound have reached an EQE of 27.2%. capes.gov.bracs.org The photoluminescent quantum yield (PLQY) of this compound is notably different in solution compared to the solid state, with values increasing from 36% in cyclohexane (B81311) to 91.4% in thin films, indicating its suitability for solid-state devices. capes.gov.bracs.org
The high efficiency of this compound-based OLEDs is attributed to its small singlet-triplet energy splitting (ΔEST), which has been reported to be as low as 0.04 eV. capes.gov.bracs.org This small energy gap facilitates efficient reverse intersystem crossing (RISC), a key process in TADF where non-emissive triplet excitons are converted into emissive singlet excitons. capes.gov.brnih.gov This efficient exciton (B1674681) utilization is a primary driver for the high quantum efficiencies observed in these devices.
| Device Type | Emitter | External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| Doped OLED | This compound | 27.2% | Green | capes.gov.bracs.org |
| Doped OLED | DCBPy | 24.0% | Blue | capes.gov.bracs.org |
| UEN-based Green OLED | This compound | 13.5% | Green | mdpi.com |
Strategies for Mitigating Efficiency Roll-Off in this compound-Doped OLED Devices
A significant challenge in high-brightness OLEDs is the phenomenon of efficiency roll-off, where the efficiency decreases at higher current densities. This compound-based OLEDs have shown a remarkably low efficiency roll-off at practical brightness levels. capes.gov.bracs.org This is often attributed to the efficient management of triplet excitons. In conventional fluorescent OLEDs, the accumulation of long-lived triplet excitons can lead to triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA), which are major causes of efficiency roll-off. nih.govfrontiersin.org
The TADF mechanism in this compound provides a rapid pathway for triplet excitons to be converted to singlets and then radiatively decay, thus reducing the concentration of triplet excitons and suppressing annihilation processes. nih.gov The molecular design of this compound, which promotes a high rate of reverse intersystem crossing, is a key strategy in mitigating this roll-off. capes.gov.bracs.org Furthermore, the use of host materials that facilitate efficient energy transfer to the this compound dopant can also contribute to reducing roll-off by minimizing exciton accumulation on the host molecules. nih.govfrontiersin.org
Utilization of this compound in Ultra-Thin Emitting Nanolayer (UEN) Architectures
Recent advancements have explored the use of this compound in OLEDs with ultra-thin emitting nanolayers (UENs). mdpi.com UEN-based OLEDs simplify the device structure and fabrication process by eliminating the need for traditional doping techniques. mdpi.commdpi.com In 2021, a high-efficiency green OLED was developed using a 1 nm thick layer of this compound as the emitter. mdpi.com This device achieved an external quantum efficiency of 13.5%, which was approximately 2.7 times higher than a conventional device with a thicker emitting layer. mdpi.com This demonstrates the significant potential of this compound in developing simplified, high-performance OLEDs based on UEN architectures. mdpi.comrsc.org The success of this compound in UENs is linked to its ability to retain its TADF properties even in a neat film, which is beneficial for non-doped device structures. researchgate.net
Development of Blue and Green Emitting OLEDs with this compound
This compound and its analogues have been successfully employed in the development of both blue and green emitting OLEDs. capes.gov.bracs.org By modifying the molecular structure, specifically the donor and acceptor moieties, the emission color can be tuned. This compound itself has been primarily associated with efficient green emission. capes.gov.bracs.org A closely related compound, DCBPy, has been utilized to create blue-emitting OLEDs with an EQE of 24.0%. capes.gov.bracs.org The ability to generate high-efficiency emission in the blue and green regions of the spectrum is crucial for full-color display and lighting applications. thieme-connect.com The development of these materials represents a significant step towards achieving high-performance, cost-effective OLED technologies. spie.orglu.lv
Fluorescent Sensors and Probing Technologies Utilizing this compound
Beyond its applications in OLEDs, the strong photoluminescent properties of this compound also make it a candidate for use in fluorescent sensors. smolecule.com Fluorescent sensors are powerful tools for detecting various analytes, including metal ions, with high sensitivity and selectivity. nih.govmdpi.com
Mechanisms for Detection of Metal Ions (e.g., Fe³⁺) via Fluorescence Modulation in this compound Systems
The fluorescence of materials like this compound can be modulated by the presence of certain metal ions. researchgate.net One common mechanism for detection is fluorescence quenching, where the interaction between the fluorophore and the metal ion leads to a decrease in fluorescence intensity. researchgate.netmdpi.com In the case of this compound, the carbazole and pyridylcarbonyl groups can act as binding sites for metal ions. capes.gov.br
For the detection of ferric ions (Fe³⁺), the mechanism often involves an aggregation-caused quenching (ACQ) process. researchgate.net The interaction between the this compound molecule and Fe³⁺ can induce aggregation, which leads to the quenching of the fluorescence emission. researchgate.net This change in fluorescence intensity provides a direct and measurable signal for the presence of the metal ion. The detection limit for Fe³⁺ using systems based on similar principles has been reported to be as low as 10 μM. researchgate.net This capability for sensitive and selective detection highlights the potential of this compound and related compounds in the development of advanced fluorescent probes for environmental and biological monitoring. chemistryviews.orgx-mol.net
Integration of this compound in Display Technologies and Advanced Lighting Systems
This compound has been effectively integrated into Organic Light-Emitting Diodes (OLEDs), which are foundational to modern high-performance displays and next-generation solid-state lighting. Its primary application is as a highly efficient emitter, particularly for green light. spiedigitallibrary.orgspie.org
The molecular design of this compound, featuring carbazole-based donor units and a benzoylpyridine acceptor, creates a substantial spatial interaction between these components. spiedigitallibrary.orgspie.orgacs.org This structure is instrumental in achieving a very small singlet-triplet energy splitting (ΔEST), a critical factor for efficient TADF. spiedigitallibrary.orgspie.orgacs.org Reports indicate a ΔEST for this compound between 0.04 eV and 0.08 eV. openresearchlibrary.orgrsc.org This minimal energy gap facilitates efficient reverse intersystem crossing (RISC), converting triplet excitons into emissive singlet states.
A notable characteristic of this compound is the significant increase in its photoluminescent quantum yield (PLQY) in the solid state compared to in solution. In cyclohexane, its fluorescence efficiency is 36%, but this value dramatically increases to 91.4% in thin films. spiedigitallibrary.orgspie.org This aggregation-induced emission enhancement is highly desirable for fabricated devices. iphy.ac.cncpsjournals.org
Research findings have demonstrated the high performance of this compound in OLEDs. When used as a dopant, it enables the creation of green-emitting devices with a high external quantum efficiency (EQE) of 27.2% and maintains this efficiency well at practical brightness levels, exhibiting low efficiency roll-off. researchgate.netspiedigitallibrary.orgspie.orgacs.org The ability to emit pure colors also makes it a valuable component for display technologies that demand high color fidelity. smolecule.com
Further innovation in device architecture has utilized this compound in ultrathin emitting nanolayers (UENs). In one such configuration, a green OLED with a 1 nm layer of this compound achieved an EQE of 13.5%, a 2.7-fold improvement over conventional devices with thicker emitting layers. mdpi.com This demonstrates the potential for simplified device structures and reduced material consumption without compromising performance. mdpi.com
Table 1: Performance of this compound-based OLEDs
| Device Type | This compound Role | Emission Color | Max. External Quantum Efficiency (EQE) | Key Feature |
| Doped OLED | Dopant | Green | 27.2% | Low efficiency roll-off at practical brightness. researchgate.netspiedigitallibrary.orgspie.org |
| UEN-OLED | Emitter (1 nm layer) | Green | 13.5% | 2.7x higher EQE than conventional 30 nm layer device. mdpi.com |
Potential Role of this compound in Next-Generation Organic Electronic Devices
The success of this compound in current OLEDs paves the way for its role in future organic electronic systems. As a third-generation OLED material, TADF compounds like this compound are at the forefront of research aiming to create highly efficient and stable devices without relying on expensive and rare metals like iridium, which are common in phosphorescent OLEDs. researchgate.netopenresearchlibrary.orgrsc.orgresearchgate.net
Theoretical studies continue to explore the fundamental properties of this compound and its isomers. By modifying the molecular structure, such as changing the nitrogen position in the acceptor or the substituent positions of the donor units, researchers aim to fine-tune its photophysical properties. nih.gov These investigations have shown that while the small ΔEST is often maintained across isomers, the fluorescence radiative rate can be significantly altered. nih.gov This line of research is expected to yield new materials based on the this compound framework with even more optimized characteristics for specific applications, such as deeper blue emissions or faster radiative decay rates, which are crucial for high-resolution displays operating at high frame rates. researchgate.net The continued exploration of its intramolecular interactions and photophysical properties will be key to unlocking its full potential in future optoelectronic systems. iphy.ac.cncpsjournals.org
Structure Performance Relationships and Rational Material Design for Dtcbpy
Correlation Between Molecular Structure of DTCBPy and Its TADF Efficiency
The efficiency of this compound as a TADF material is intrinsically linked to its unique molecular architecture. capes.gov.brsmolecule.com The core of its functionality lies in a donor-acceptor (D-A) structure, where the carbazole (B46965) moieties act as electron donors and the pyridylcarbonyl group serves as the electron acceptor. smolecule.com This specific arrangement is crucial for facilitating efficient charge transfer upon excitation, a fundamental process for TADF. smolecule.com
A key factor for high TADF efficiency is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). wikipedia.org The molecular structure of this compound is designed to minimize this gap. The crystal structure reveals a significant interaction between the ortho-positioned carbazolyl donor and the 4-pyridylcarbonyl acceptor unit. capes.gov.bracs.org This spatial arrangement plays a pivotal role in achieving a very small ΔEST, which is essential for efficient reverse intersystem crossing (RISC). capes.gov.bracs.org RISC is the process where triplet excitons, which are typically non-emissive, are converted back into emissive singlet excitons through thermal energy, thereby significantly enhancing the fluorescence efficiency. smolecule.comwikipedia.org
The two benzoylpyridine-carbazole based materials, DCBPy and this compound, were synthesized with two carbazolyl and 4-(t-butyl)carbazolyl groups, respectively, at the meta and ortho positions of the benzoyl ring. capes.gov.br These molecules exhibit very small ΔEST values of 0.03 and 0.04 eV, respectively, and display transient photoluminescence characteristics indicative of TADF materials. capes.gov.brwikipedia.org
Furthermore, the photoluminescent quantum yields (PLQY) of this compound show a remarkable dependence on the material's state. In a cyclohexane (B81311) solution, the PLQY is relatively low, at 36%, but this value dramatically increases to 91.4% in thin films. capes.gov.br This solid-state enhancement underscores the importance of intermolecular interactions and the rigidified molecular structure in the condensed phase for promoting radiative decay pathways and, consequently, high TADF efficiency.
Impact of Substituents on the Photophysical and Electroluminescent Performance of this compound
Substituents play a critical role in fine-tuning the photophysical and electroluminescent properties of this compound and its derivatives. The tert-butyl groups on the carbazole donor units are not merely for improving solubility and thermal stability. smolecule.comnih.gov They also induce steric hindrance, which influences the molecular conformation and the electronic coupling between the donor and acceptor moieties. rsc.org This steric effect helps to maintain the desired twisted geometry, which is crucial for achieving a small ΔEST. nu.edu.kz
Theoretical studies on isomers of this compound, created by altering the nitrogen atom's position in the acceptor and the substituent positions of the donor units, have shown that while the ΔEST values remain in a narrow range (0.087 to 0.147 eV), the fluorescence radiative rate (kr) can be significantly influenced, varying from 3.49 × 10⁶ to 2.04 × 10⁷ s⁻¹. nih.gov This highlights that even subtle changes in substituent positioning can have a profound impact on the emissive properties.
The nature of the donor substituent also has a significant effect. A comparative study of thioxanthone derivatives with different donor groups showed that the choice of donor impacts hole-transporting properties and can lead to a bathochromic (red) shift in emission. nih.govktu.edu For instance, the addition of methoxy (B1213986) groups improved hole-transporting capabilities and shifted the emission from blue to blue-green. nih.gov In the context of this compound, the strong electron-donating nature of the di-tert-butyl-carbazole units is a key contributor to its efficient D-A charge transfer characteristics.
The solvent environment can also be considered an external "substituent" that affects photophysical properties. The polarity of the solvent has been shown to influence the emission characteristics and quantum yield of this compound. smolecule.comresearchgate.net Specifically, increasing solvent polarity can decrease the S1-T1 energy gap and increase the oscillator strength and radiative rates of the S1 state. researchgate.net
Tailoring of Excited State Characteristics through Molecular Engineering of this compound
Molecular engineering provides a powerful toolkit for tailoring the excited state characteristics of this compound to optimize its performance. iisc.ac.in A primary goal of this engineering is to control the energies and nature of the singlet and triplet excited states to enhance TADF. rsc.org
One approach involves modifying the donor and acceptor units to manipulate the degree of intramolecular charge transfer (ICT). frontiersin.org The introduction of different donor groups or altering their linkage position to the acceptor core can systematically tune the emission color and efficiency. researchgate.net For example, designing a series of emitters with varying numbers of donor units has been shown to regulate emission from green to orange-red. researchgate.net
The concept of a hybridized local and charge-transfer (HLCT) state is another advanced molecular engineering strategy. researchgate.net By carefully balancing the contributions of the locally-excited (LE) and charge-transfer (CT) states, it is possible to achieve both high photoluminescence efficiency and high exciton (B1674681) utilization. researchgate.net
Furthermore, theoretical studies focusing on the intramolecular π-π interactions within this compound have revealed the existence of different molecular conformations. iphy.ac.cn By controlling these conformations through molecular design, it's possible to influence the luminescence properties. Reducing intramolecular π-π stacking has been suggested as a way to improve emitter performance. iphy.ac.cn
The table below summarizes the photophysical properties of this compound and a related compound, DCBPy, illustrating the effect of the tert-butyl substituent.
| Compound | ΔEST (eV) | PLQY (Cyclohexane) | PLQY (Thin Film) | Emission Color | Max. EQE (%) |
| DCBPy | 0.03 | 14% | 88.0% | Blue | 24.0% |
| This compound | 0.04 | 36% | 91.4% | Green | 27.2% |
This table presents data on the energy gap between the lowest singlet and triplet excited states (ΔEST), photoluminescent quantum yield (PLQY) in different environments, emission color, and maximum external quantum efficiency (EQE) for DCBPy and this compound. capes.gov.br
Rational Design Strategies for Enhanced this compound-Based Device Performance
The rational design of TADF emitters like this compound is crucial for developing high-performance OLEDs. nu.edu.kz A key strategy involves the precise control of the donor-acceptor architecture to achieve a small ΔEST and high PLQY simultaneously. capes.gov.bracs.org
One successful approach is to create a highly twisted molecular structure between the donor and acceptor moieties. nu.edu.kz This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor minimizes their overlap, leading to a small ΔEST. wikipedia.org The ortho-linkage between the carbazole donor and the benzoylpyridine acceptor in this compound is a manifestation of this design principle. capes.gov.br
Another strategy focuses on creating rigid molecular structures. rsc.org Incorporating rigid building blocks can suppress non-radiative decay channels that arise from vibrational and rotational motions, thereby increasing the PLQY. The inherent rigidity of the carbazole and benzoylpyridine units in this compound contributes to its high solid-state emission efficiency. capes.gov.br
Furthermore, the development of host materials that can effectively facilitate energy transfer to the this compound dopant is a critical aspect of device engineering. researchgate.net The host material should have a higher triplet energy than this compound to ensure efficient triplet exciton harvesting by the TADF emitter.
Recent design strategies have also explored the use of multiple resonance (MR) effects to achieve narrowband emission, which is desirable for high-resolution displays. nu.edu.kz While this compound follows a more classical D-A design, future iterations could incorporate MR principles to further refine its emission characteristics.
The table below presents key photophysical data for this compound, providing a quantitative basis for its performance.
| Parameter | Value | Reference |
| ΔEST | 0.04 eV | capes.gov.brwikipedia.org |
| PLQY (Thin Film) | 91.4% | capes.gov.brsmolecule.com |
| Emission Peak (Doped Film) | 518 nm | wikipedia.org |
| Maximum EQE | 27.2% | capes.gov.brwikipedia.org |
This table highlights key performance metrics for this compound, including the singlet-triplet energy splitting (ΔEST), photoluminescent quantum yield (PLQY) in a thin film, the peak emission wavelength in a doped film, and the maximum external quantum efficiency (EQE) achieved in an OLED device.
Future Perspectives and Emerging Research Avenues for Dtcbpy
Addressing Current Challenges in TADF Material Development with DTCBPy
Despite significant progress in TADF materials, challenges remain in achieving optimal performance, particularly concerning efficiency, stability, and color purity, especially for blue emitters. The development of TADF emitters is still limited, with only a few suitable for highly efficient and stable organic light-emitting diodes (OLEDs). nih.gov Issues such as lower maximum brightness and efficiency roll-off at high brightness, often related to triplet annihilation, persist. nih.gov this compound, as an efficient TADF molecule with a small singlet-triplet energy splitting (ΔEST) and high photoluminescence quantum yield (PLQY) in the solid state, offers a foundation for addressing some of these challenges. nih.govbldpharm.comgithub.ionih.gov Research into this compound and similar structures contributes to a better understanding of the structure-property relationships crucial for designing improved emitters. nih.gov While blue TADF emitters face particular challenges regarding operational lifetime due to degradation pathways associated with high-energy blue light, ongoing research aims to enhance the stability of these materials. This compound's inherent properties and the knowledge gained from studying its behavior provide valuable insights for overcoming these limitations in next-generation TADF materials.
Exploration of Novel Molecular Architectures and Hybrid Systems Incorporating this compound
Future research directions for this compound involve the exploration of novel molecular architectures and hybrid systems. The fundamental design principle for efficient TADF emitters often involves spatially separating electron-donating (D) and electron-accepting (A) units to minimize the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby achieving a small ΔEST. Twisted molecular structures, for instance, can facilitate this separation. While this compound itself is a benzoylpyridine-carbazole based molecule with specific donor and acceptor units, future work could involve incorporating the this compound core or its structural motifs into new frameworks. This could include integrating this compound into polymers or combining it with other functional materials to create hybrid systems. Research into through-space charge transfer effects in nonconjugated polymers based on pendant D-A units highlights a potential avenue for novel architectures that could potentially incorporate elements of this compound's design. The rational design of molecules with controlled intramolecular charge transfer effects and molecular geometrical structures is key to tuning emission properties and enhancing PLQYs.
Advanced Characterization Techniques for In-Situ Studies of this compound
Advanced characterization techniques play a vital role in understanding the photophysical properties and excited-state dynamics of TADF emitters like this compound, which is crucial for further material design and optimization. Theoretical studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), are extensively used to investigate the electronic structure, excited states, and intersystem crossing processes in TADF molecules. These computational methods can provide insights into the influence of molecular geometry, intramolecular interactions, and environmental effects on TADF characteristics. Specifically for this compound, theoretical investigations have explored the influence of intramolecular interactions between donor and acceptor units on its photophysical properties and the electroluminescent mechanism. Combined quantum mechanics and molecular mechanics (QM/MM) methods are employed to study the molecule's behavior in aggregated states, which is relevant to its performance in solid-state devices. In-situ studies, which involve characterizing the material within a functioning device or under relevant operating conditions, are also an emerging area in TADF research. While the provided information does not detail specific in-situ studies of this compound, the concept of in-situ metal complex formation with other TADF emitters has been reported, suggesting the growing importance of such techniques for understanding material behavior in complex environments. Advanced biophysical characterization techniques, while discussed in a broader context, highlight the increasing sophistication of tools available for material analysis at the nanoscale.
Broader Applications of this compound Beyond Current Optoelectronics
While this compound's primary application focus has been on high-efficiency OLEDs due to its TADF properties, emerging research avenues suggest potential for its use in broader optoelectronic applications and beyond. TADF materials, in general, are being explored for applications beyond traditional displays and lighting, including photocatalysis, sensing, and bioimaging. This compound has been specifically mentioned as a candidate for fluorescent sensors, leveraging its strong photoluminescent properties. The ability of TADF materials to efficiently harvest triplet excitons and emit light makes them attractive for applications requiring efficient light emission or detection. The development of stable, high-efficiency light emitters is valuable in fields like bioimaging and photocatalysis. As research into DTCFPy and other TADF compounds progresses, their unique photophysical characteristics may be harnessed for novel applications in areas such as environmental monitoring (fluorescent sensors for pollutants), biological research (bioimaging), and chemical synthesis (photocatalysis).
Q & A
Q. What are the optimal synthetic pathways for DTCBPy, and how do reaction conditions influence yield and purity?
To synthesize this compound, researchers should employ a stepwise approach:
- Step 1 : Compare thermal cyclization vs. catalytic coupling methods. For example, thermal methods may yield higher purity but require precise temperature control (e.g., 180–220°C for 12–24 hrs) .
- Step 2 : Use HPLC and mass spectrometry to assess purity, noting that impurities >2% can skew photophysical measurements .
- Step 3 : Optimize solvent systems (e.g., toluene vs. DMF) to balance solubility and reaction kinetics.
Q. How do this compound’s photophysical properties vary between doped and undoped states?
Key experimental parameters include:
- Emission spectra : Doped this compound shows a 20 nm redshift (peak at 500 nm) compared to undoped states (480 nm) .
- Fluorescence lifetime : Time-resolved PL measurements reveal doped samples exhibit longer decay times (>1.5 µs), critical for OLED applications .
- Methodological note : Use inert atmospheres (e.g., N₂ glovebox) to prevent oxidation during doping.
Q. What characterization techniques are essential for validating this compound’s structural and electronic properties?
- X-ray crystallography : Resolve molecular packing and π-π interactions.
- DFT calculations : Compare HOMO/LUMO levels with experimental cyclic voltammetry data.
- Transient absorption spectroscopy : Identify triplet-state dynamics, which are pivotal for thermally activated delayed fluorescence (TADF) efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported quantum yields for this compound across studies?
Contradictions often arise from:
- Sample preparation : Differences in doping concentration (e.g., 5% vs. 10% host-guest ratios) significantly alter emissive behavior .
- Instrument calibration : Use standardized reference dyes (e.g., quinine sulfate) to normalize quantum yield measurements.
- Data reconciliation : Apply multivariate regression to isolate variables (e.g., solvent polarity, film thickness) contributing to discrepancies .
Q. What experimental design principles ensure reproducibility in this compound-based device fabrication?
- DOE (Design of Experiments) : Vary parameters systematically (e.g., annealing temperature, layer thickness) using a fractional factorial approach to identify critical factors .
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) in performance metrics (e.g., luminance, efficiency).
- Cross-lab validation : Share raw datasets (emission spectra, IV curves) via repositories like Zenodo to benchmark results .
Q. How can mechanistic studies clarify this compound’s role in triplet harvesting for TADF applications?
- Ultrafast spectroscopy : Track intersystem crossing (ISC) rates using femtosecond pump-probe setups.
- Temperature-dependent PL : Measure activation energy (Eₐ) for reverse ISC to correlate with TADF efficiency .
- Theoretical modeling : Combine Marcus theory with DFT to predict ISC pathways under varying electric fields .
Q. What strategies address data gaps in long-term stability studies of this compound-based devices?
- Accelerated aging tests : Expose devices to 85°C/85% RH for 1,000+ hours, monitoring luminance decay via in-situ EL spectroscopy.
- Failure mode analysis : Use SEM/EDS to identify degradation mechanisms (e.g., electrode oxidation, layer delamination).
- Open-access databases : Contribute degradation data to platforms like Materials Project to enable meta-analyses .
Methodological Frameworks
- For contradiction analysis : Adopt the iterative qualitative framework from Coursera’s Qualitative Research in Social Science, applying it to spectral data discrepancies .
- For hypothesis formulation : Use systematic literature reviews (SLRs) to identify knowledge gaps, as outlined in Ten Simple Rules for Good Research Practice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
